Welcome to the BenchChem Online Store!
molecular formula C10H7F2NO B8281244 (5,7-Difluoroquinolin-6-yl)methanol

(5,7-Difluoroquinolin-6-yl)methanol

Cat. No. B8281244
M. Wt: 195.16 g/mol
InChI Key: CWJCUTUFHRYQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507676B2

Procedure details

To a solution of 5,7-difluoroquinoline-6-carbaldehyde (4.00 g, 20.71 mmol) in MeOH (120 mL), was added NaBH4 (0.79 g, 20.71 mmol) in portions. After stirring for 15 min, saturated aqueous solution of NH4Cl was added. The aqueous phase was extracted with CH2Cl2 (4×25 mL). The organic layers were combined and dried over NaSO4. The product was purified by silica gel with hexane:EtOAc to afford (5,7-difluoroquinolin-6-yl)methanol (3.80 g, 94%). 1H-NMR (400 MHz, CDCl3) δ ppm 8.97 (m, 1H), 8.42 (m, 1H), 7.63 (d, 1H), 7.46 (m, 1H), 4.99 (d, 2H), 2.07 (t, 1H). LCMS (method B): [MH]+=196.0, tR=1.67 min
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([CH:12]=[O:13])=[C:10]([F:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[BH4-].[Na+].[NH4+].[Cl-]>CO>[F:1][C:2]1[C:11]([CH2:12][OH:13])=[C:10]([F:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C2C=CC=NC2=CC(=C1C=O)F
Name
Quantity
0.79 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel with hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C2C=CC=NC2=CC(=C1CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.